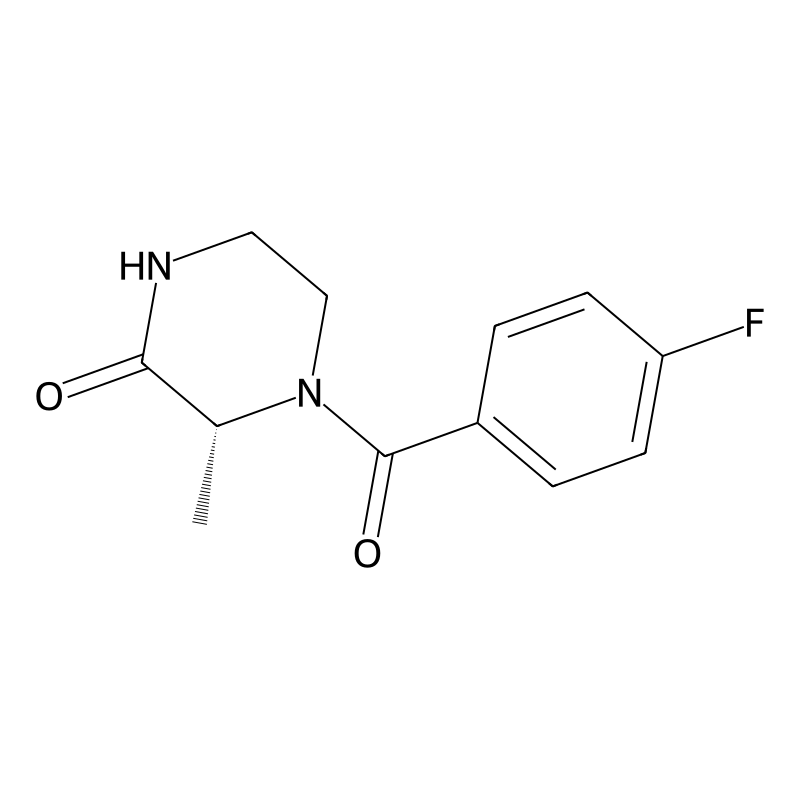(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a synthetic compound belonging to the class of piperazinones. Its molecular formula is , and it features a piperazinone ring substituted with a 4-fluorobenzoyl group at the 4-position and a methyl group at the 3-position. This compound is notable for its potential biological activity and utility in medicinal chemistry due to its unique structural characteristics, which may influence its interaction with biological targets .
- Oxidation: The compound can be oxidized to yield N-oxides.
- Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
- Substitution: The fluorine atom on the benzoyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions- Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Commonly performed using sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophiles such as amines or thiols can be employed, often in the presence of a catalyst or under basic conditions.
Major Products Formed- From Oxidation: N-oxides.
- From Reduction: Alcohol derivatives.
- From Substitution: Substituted benzoyl derivatives.
- From Oxidation: N-oxides.
- From Reduction: Alcohol derivatives.
- From Substitution: Substituted benzoyl derivatives.
Research indicates that (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone may exhibit significant biological activities, particularly in modulating enzyme functions. Its potential anti-inflammatory and analgesic properties have been investigated, suggesting that it may inhibit specific enzymes involved in inflammatory pathways. This modulation could lead to therapeutic applications in treating conditions associated with inflammation .
The synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone typically involves:
- Reaction Setup: The reaction between 4-fluorobenzoyl chloride and 3-methylpiperazine is conducted under controlled conditions.
- Base Utilization: A base such as triethylamine is used to facilitate the reaction.
- Reaction Conditions: The mixture is stirred at room temperature for several hours.
- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
In industrial settings, these methods may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield .
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone has several applications, including:
- Chemistry: Serves as an intermediate in synthesizing more complex molecules.
- Biology: Explored for interactions with biological targets such as enzymes and receptors.
- Medicine: Investigated for potential therapeutic effects, particularly anti-inflammatory and analgesic properties.
- Industry: Utilized in developing new materials and chemical processes .
Studies on (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone have focused on its interactions with various biological targets. It has shown promise in binding to specific enzymes, which may lead to modulation of their activity. This characteristic is crucial for understanding its potential therapeutic effects, particularly in inflammatory diseases where enzyme inhibition plays a significant role.
Several compounds share structural similarities with (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Benzyl substitution on piperazine | Lacks carbonyl functionality |
| 1-(4-Chlorobenzyl)piperazine | Chlorobenzyl substitution on piperazine | Different halogen substituent |
| 1-Methylpiperazine | Methyl substitution on piperazine | No aromatic substitution |
| 2-Piperazinone | Basic piperazinone structure | Lacks additional substituents |
The uniqueness of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone lies in its specific combination of a fluorinated aromatic group and a piperazinone structure, which may enhance its biological activity compared to similar compounds lacking these features .








